molecular formula C19H19NO3 B1324378 Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate CAS No. 65751-97-5

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

Cat. No.: B1324378
CAS No.: 65751-97-5
M. Wt: 309.4 g/mol
InChI Key: RPNOVLRYIWAXHI-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to the indole core.

Scientific Research Applications

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

The study of indole derivatives is a vibrant field in medicinal chemistry due to their presence in many biologically active compounds. Future research could explore the biological activity of this compound, potential synthetic routes, and modifications to its structure to enhance its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where a phenol is reacted with a benzyl halide in the presence of a base.

    Esterification: The carboxylic acid group on the indole can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar in structure but with a methoxy group instead of a methyl group.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    4-(Benzyloxy)-6-methyl-1H-indole-2-carboxylic acid: The carboxylic acid form of the compound.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNOVLRYIWAXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of 30.6 g of the thus prepared 2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester in a composition of 250 ml glacial acetic acid and 15 ml water is brought to boiling. The heating is removed and the solution is mixed with 33.6 g zinc dust in such a manner that the boiling temperature is maintained. 5.6 g zinc dust is additionally added and heated to boiling for 30 minutes. The mixture is aspirated from the excessive zinc dust while still hot. The filter cake is washed well with glacial acetic acid and ethanol. The precipitate resulting during the cooling of the filtrate is aspirated and dried. There is obtained 15.7 g (~59% of theory) 4-benzyloxy-2-ethoxycarbonyl-6-methylindole; m.p. 167°-168° C.
Name
2-benzyloxy-4-methyl-6-nitrophenyl pyruvic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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